Quinolin-7-ylboronic acid

Übersicht

Beschreibung

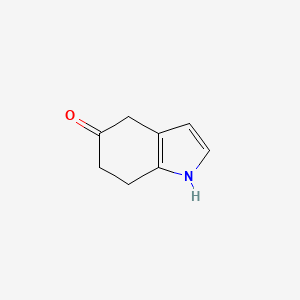

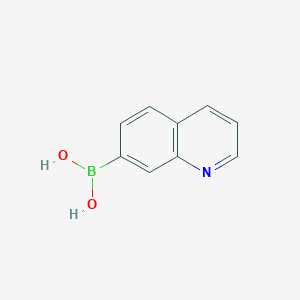

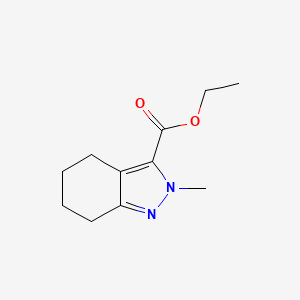

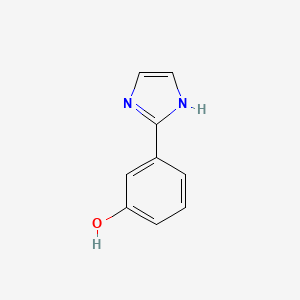

Quinolin-7-ylboronic acid (Q7BA) is a boronic acid derivative of quinoline, which is a heterocyclic aromatic compound. It is a versatile reagent that has been used in a variety of applications, such as organic synthesis, medicinal chemistry, and materials science. Q7BA has a wide range of potential applications due to its unique properties and its ability to form strong covalent bonds.

Wissenschaftliche Forschungsanwendungen

Sensing Applications

Boronic acids, including Quinolin-7-ylboronic acid, are increasingly utilized in diverse areas of research due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . This leads to their utility in various sensing applications, which can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can be used for marking specific cells or proteins for further study.

Protein Manipulation and Modification

Boronic acids have shown significant growth in their interaction with proteins, their manipulation, and cell labelling . This can be used to alter protein structures or functions, which can be crucial in understanding biological processes or developing new therapeutic strategies.

Separation Technologies

Boronic acids, including Quinolin-7-ylboronic acid, have been used in separation technologies . This can be particularly useful in the separation of complex mixtures in chemical or biological samples.

Development of Therapeutics

Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Quinoline is used in the synthesis of many anti-malarial drugs such as chloroquine, pyrimethamine, and mefloquine .

Electrophoresis of Glycated Molecules

Boronic acids have also been used for electrophoresis of glycated molecules . This can be used to separate and analyze glycated molecules, which can be important in understanding certain diseases like diabetes.

Building Materials for Microparticles

Boronic acids have been employed as building materials for microparticles for analytical methods . This can be used to create specific structures or devices for analytical or diagnostic applications.

Controlled Release of Insulin

Boronic acids have been used in polymers for the controlled release of insulin . This can be particularly useful in the management of diabetes, providing a more controlled and efficient delivery of insulin.

Wirkmechanismus

Target of Action

Quinolin-7-ylboronic acid is an organic boron compound . It is often used in organic synthesis reactions, particularly in cross-coupling reactions . It can act as a ligand in metal-catalyzed reactions, such as the palladium-catalyzed Suzuki-Miyaura coupling reaction, forming C-C bond connections .

Mode of Action

The mode of action of Quinolin-7-ylboronic acid primarily involves its role as a ligand in metal-catalyzed reactions . In the Suzuki-Miyaura coupling reaction, for example, it binds to a palladium catalyst, facilitating the formation of carbon-carbon bonds . This is a crucial step in many organic synthesis processes.

Biochemical Pathways

They are particularly important in cross-coupling reactions, which are fundamental in organic synthesis .

Result of Action

The primary result of Quinolin-7-ylboronic acid’s action is the formation of carbon-carbon bonds in organic compounds . This makes it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and polymers.

Action Environment

The efficacy and stability of Quinolin-7-ylboronic acid can be influenced by various environmental factors. For instance, it is soluble in some organic solvents, such as chloroform and dimethyl sulfoxide . Therefore, the choice of solvent can significantly impact its reactivity and effectiveness in synthesis reactions. Additionally, it should be stored at 2-8°C to maintain its stability .

Eigenschaften

IUPAC Name |

quinolin-7-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2/c12-10(13)8-4-3-7-2-1-5-11-9(7)6-8/h1-6,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEMBOIUHLWVRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=CC=N2)C=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619454 | |

| Record name | Quinolin-7-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinolin-7-ylboronic acid | |

CAS RN |

629644-82-2 | |

| Record name | Quinolin-7-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[2,3-B]pyridin-5-amine](/img/structure/B1321447.png)